molecular formula C28H40N2O5 B102620 Gallopamil CAS No. 16662-47-8

Gallopamil

Katalognummer B102620
CAS-Nummer: 16662-47-8
Molekulargewicht: 484.6 g/mol
InChI-Schlüssel: XQLWNAFCTODIRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gallopamil is an L-type calcium channel blocker that is an analog of verapamil . It is used in the treatment of abnormal heart rhythms . It has been used in trials studying the treatment of Asthma .


Synthesis Analysis

N-Glucuronides of norgallopamil and norverapamil were found as biliary metabolites after administering the corresponding tertiary amines, gallopamil and verapamil, to rats . The structures of these unusual metabolites were established by comparison with spectral data of synthesized authentic standards .


Molecular Structure Analysis

The molecular formula of Gallopamil is C28H40N2O5 . The molecular weight is 484.6 g/mol . The IUPAC name is (RS)-5-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile .


Chemical Reactions Analysis

Gallopamil may decrease the nephrotoxic activities of Amphotericin B . The metabolism of Gallopamil can be decreased when combined with Amprenavir . Gallopamil may increase the vasodilatory activities of Amyl Nitrite .


Physical And Chemical Properties Analysis

The physical and chemical properties of Gallopamil include its molecular weight, which is 484.6 g/mol, and its molecular formula, which is C28H40N2O5 .

Wissenschaftliche Forschungsanwendungen

Treatment for Early COVID-19

Gallopamil has been identified as a potential treatment for early-stage COVID-19. It is a calcium channel blocker structurally similar to Verapamil . The proximity of their targets within a SARS-CoV-2-induced protein-protein interaction network to kinases active in early infection, and the APOA1 protein which is linked to the spread of COVID-19, suggests that Gallopamil could be useful to treat early COVID-19 infection .

Cardiovascular Applications

Gallopamil has been studied for its effects on left ventricular function in regions with and without ischemia . This suggests that it could have potential applications in the treatment of cardiovascular diseases, particularly those involving ischemic conditions.

Calcium Antagonist

Gallopamil is a potent and specific calcium antagonist . This means it can inhibit the influx of calcium ions into cardiac muscle and smooth muscle cells, leading to relaxation and vasodilation. This property makes it useful in the treatment of conditions like hypertension and angina.

Safety and Hazards

The serum concentration of Gallopamil can be increased when it is combined with Abametapir . The risk or severity of hypoglycemia can be increased when Gallopamil is combined with Acarbose . Acebutolol may increase the arrhythmogenic activities of Gallopamil .

Zukünftige Richtungen

Future directions for research in this area involve further delineation of cellular/molecular mechanisms involved in effects of exercise training on collateralized myocardium, as well as development of novel therapies based on emerging concepts regarding exercise training and coronary artery disease .

Eigenschaften

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLWNAFCTODIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045172
Record name Gallopamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gallopamil

CAS RN

16662-47-8
Record name (±)-Gallopamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16662-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallopamil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallopamil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12923
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gallopamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALLOPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WPC8JHR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gallopamil
Reactant of Route 2
Reactant of Route 2
Gallopamil
Reactant of Route 3
Reactant of Route 3
Gallopamil
Reactant of Route 4
Reactant of Route 4
Gallopamil
Reactant of Route 5
Reactant of Route 5
Gallopamil
Reactant of Route 6
Reactant of Route 6
Gallopamil

Q & A

Q1: What is the primary mechanism of action of Gallopamil?

A1: Gallopamil primarily acts as a calcium channel blocker, specifically targeting L-type calcium channels found in the heart and vascular smooth muscle. [, ]

Q2: How does blocking calcium channels lead to the therapeutic effects of Gallopamil?

A2: By blocking calcium channels, Gallopamil reduces calcium influx into cardiac and vascular smooth muscle cells. This leads to:* Vasodilation: Reduced calcium in vascular smooth muscle cells relaxes blood vessels, decreasing blood pressure and improving blood flow. [, , ]* Negative inotropic effect: Reduced calcium in cardiac muscle cells decreases the force of heart contractions, reducing myocardial oxygen demand. [, , ]* Negative chronotropic effect: Gallopamil can also slow the heart rate, further reducing myocardial oxygen demand. [, ]

Q3: Does Gallopamil exert effects beyond calcium channel blockade?

A3: Research suggests that Gallopamil might modulate cardiac sarcoplasmic reticulum function by interacting with ryanodine receptors, potentially influencing calcium release from intracellular stores. []

Q4: Is there evidence of Gallopamil influencing neutrophil function?

A4: In vitro and in vivo studies demonstrate that Gallopamil can attenuate neutrophil activation, potentially by reducing superoxide anion production and inhibiting platelet-activating factor-induced loss of neutrophil deformability. []

Q5: What is the molecular formula and weight of Gallopamil?

A5: The molecular formula of Gallopamil is C27H37N3O6, and its molecular weight is 499.6 g/mol. (Information extracted from PubChem CID: 34804 - Gallopamil - https://pubchem.ncbi.nlm.nih.gov/compound/Gallopamil)

Q6: How does the structure of Gallopamil relate to its pharmacological activity?

A6: Gallopamil belongs to the phenylalkylamine class of calcium channel blockers. Specific structural features influencing its activity include:* Phenylalkylamine moiety: Essential for binding to L-type calcium channels.* Methoxy groups: Contribute to increased potency compared to its parent compound, verapamil. []

Q7: Are there any known structural modifications that alter the activity profile of Gallopamil?

A7: LU49700, a metabolite of Gallopamil, exhibits significantly weaker vasorelaxant and negative inotropic effects compared to the parent compound. [] This suggests that structural modifications can significantly impact its pharmacological profile.

Q8: Does the pharmacokinetic profile of Gallopamil exhibit any stereoselectivity?

A9: Yes, while the oral clearance of both (R)- and (S)-enantiomers is similar, serum protein binding and renal elimination favor (S)-Gallopamil. [, ]

Q9: How is Gallopamil metabolized, and what are the major metabolic pathways?

A10: Gallopamil is primarily metabolized in the liver, with N-dealkylation being the major metabolic pathway. Other metabolic routes include O-dealkylation and oxidation to carboxylic acid metabolites. []

Q10: What is the primary route of Gallopamil elimination?

A11: Gallopamil and its metabolites are primarily eliminated through the kidneys. [, ]

Q11: What are the primary applications of Gallopamil in clinical settings?

A12: Gallopamil is primarily used for:* Treatment of angina pectoris: It effectively reduces angina episodes and improves exercise tolerance in patients with stable angina. [, , , , , , ]* Reduction of myocardial ischemia: Gallopamil demonstrably reduces both symptomatic and asymptomatic episodes of myocardial ischemia. [, ]

Q12: Is there evidence supporting the use of Gallopamil during percutaneous transluminal coronary angioplasty (PTCA)?

A13: Studies indicate that intracoronary administration of Gallopamil during PTCA can reduce myocardial ischemia. []

Q13: Has Gallopamil shown efficacy in reducing myocardial damage following ischemia-reperfusion injury?

A14: Animal studies show that Gallopamil, administered before coronary artery reperfusion, can limit infarct size and reduce myocardial hemorrhage. []

Q14: Does Gallopamil demonstrate any potential in treating airway remodeling in asthma?

A15: A clinical trial suggests that Gallopamil may reduce bronchial smooth muscle remodeling and potentially prevent future asthma exacerbations. []

Q15: What is the general safety profile of Gallopamil?

A16: Gallopamil is generally well-tolerated. The most common adverse effect is constipation. [, , ]

Q16: Are there any clinically significant drug-drug interactions associated with Gallopamil?

A17: Yes, concurrent use of Gallopamil with beta-blockers, particularly in the setting of vagal blockade, can lead to enhanced negative inotropic effects and increased risk of atrioventricular block. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.